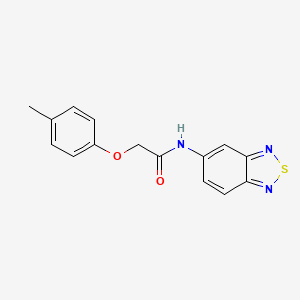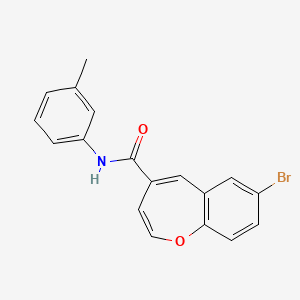![molecular formula C25H24N2O3 B14981672 N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B14981672.png)
N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Méthodes De Préparation
The synthesis of N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide can be achieved through a multi-step process. One common method involves the reaction between tryptamine and a substituted phenoxyacetic acid derivative. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent like dichloromethane and a base such as triethylamine to neutralize the by-products.
Analyse Des Réactions Chimiques
N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) and alkyl halides, resulting in the formation of substituted derivatives.
Applications De Recherche Scientifique
N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in the biosynthesis of neurotransmitters, leading to potential therapeutic effects in neurological disorders . Additionally, the compound may interact with DNA and RNA, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide can be compared with other indole derivatives, such as:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound is known for its anti-inflammatory and analgesic properties.
2-((1H-indol-3-yl)thio)-N-phenyl-acetamides: These compounds have shown potential as antiviral agents, particularly against SARS-CoV-2.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.
Propriétés
Formule moléculaire |
C25H24N2O3 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C25H24N2O3/c1-29-23-13-7-8-14-24(23)30-17-25(28)27-15-20(18-9-3-2-4-10-18)21-16-26-22-12-6-5-11-19(21)22/h2-14,16,20,26H,15,17H2,1H3,(H,27,28) |
Clé InChI |
PTTPJFGFKXIRTR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OCC(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-ethoxybenzamide](/img/structure/B14981596.png)
![5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide](/img/structure/B14981604.png)

![6-bromo-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14981618.png)
![5-{4-[(2-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14981623.png)
![N-benzyl-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14981637.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenylacetamide](/img/structure/B14981653.png)
![2-(3-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B14981664.png)
![4-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether](/img/structure/B14981680.png)
![5-bromo-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B14981689.png)
![4-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B14981694.png)
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B14981696.png)

![7-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14981705.png)
